molecular formula C24H42N6O B12524574 3-(6-Amino-9H-purin-9-yl)-N-hexadecylpropanamide CAS No. 142050-15-5

3-(6-Amino-9H-purin-9-yl)-N-hexadecylpropanamide

Cat. No.: B12524574
CAS No.: 142050-15-5
M. Wt: 430.6 g/mol
InChI Key: QUHDUXLUUZPERI-UHFFFAOYSA-N
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Description

3-(6-Amino-9H-purin-9-yl)-N-hexadecylpropanamide: is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system, which is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Amino-9H-purin-9-yl)-N-hexadecylpropanamide typically involves the alkylation of a purine derivative with a long-chain alkyl halide. The reaction is carried out under basic conditions, often using sodium hydride or potassium carbonate as the base. The reaction mixture is heated to facilitate the alkylation process, and the product is purified using chromatographic techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(6-Amino-9H-purin-9-yl)-N-hexadecylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The purine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted purine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

Chemistry: 3-(6-Amino-9H-purin-9-yl)-N-hexadecylpropanamide is used as a building block in the synthesis of more complex molecules

Biology: The compound has potential applications in the study of nucleic acid interactions and enzyme inhibition. Its purine ring system is similar to that of adenine, making it a useful tool in biochemical research.

Medicine: In medicinal chemistry, this compound is investigated for its potential as an antiviral and anticancer agent. Its ability to interact with nucleic acids and enzymes makes it a promising candidate for drug development.

Industry: The compound is used in the development of novel materials with specific properties, such as enhanced conductivity or catalytic activity. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 3-(6-Amino-9H-purin-9-yl)-N-hexadecylpropanamide involves its interaction with nucleic acids and enzymes. The compound can bind to nucleic acids, disrupting their normal function and leading to the inhibition of DNA and RNA synthesis. Additionally, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis.

Molecular Targets and Pathways:

    Nucleic Acids: The compound can intercalate into DNA and RNA, disrupting their structure and function.

    Enzymes: It can inhibit enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.

Comparison with Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base found in nucleic acids.

    6-Aminopurine: A purine derivative with an amino group at position 6.

Comparison: 3-(6-Amino-9H-purin-9-yl)-N-hexadecylpropanamide is unique due to its long alkyl chain, which imparts distinct physicochemical properties. Unlike adenine and guanine, which are naturally occurring, this compound is synthetic and can be tailored for specific applications. Its ability to interact with nucleic acids and enzymes makes it a valuable tool in research and drug development.

Properties

CAS No.

142050-15-5

Molecular Formula

C24H42N6O

Molecular Weight

430.6 g/mol

IUPAC Name

3-(6-aminopurin-9-yl)-N-hexadecylpropanamide

InChI

InChI=1S/C24H42N6O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-26-21(31)16-18-30-20-29-22-23(25)27-19-28-24(22)30/h19-20H,2-18H2,1H3,(H,26,31)(H2,25,27,28)

InChI Key

QUHDUXLUUZPERI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)CCN1C=NC2=C(N=CN=C21)N

Origin of Product

United States

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